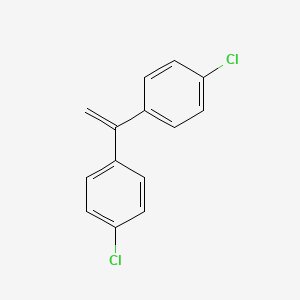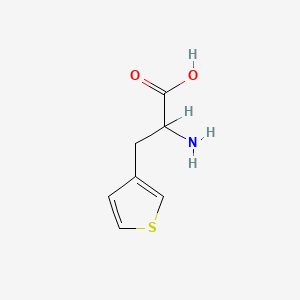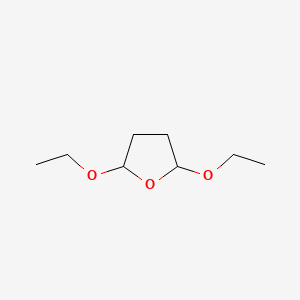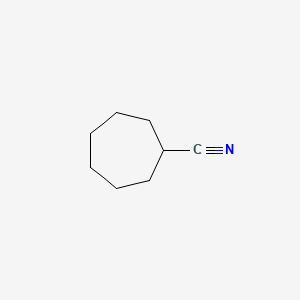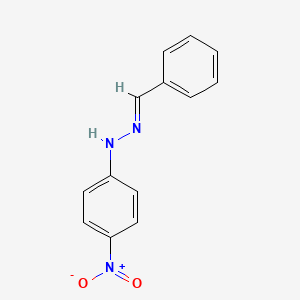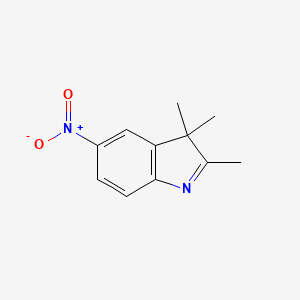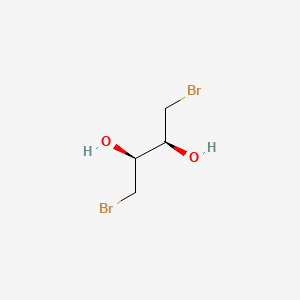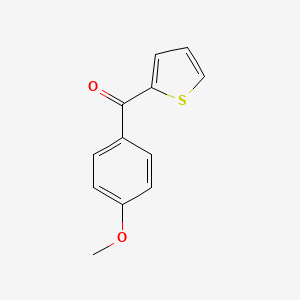
cis-5-Octen-1-ol
Overview
Description
cis-5-Octen-1-ol is a colorless to pale yellow liquid with a distinctive watermelon and citrus-like odor. It is commonly used as a fragrance and flavoring agent, providing melon, orange, mushroom, watermelon, and banana flavors . This compound is also known for its presence as a volatile aroma component in apples .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-5-Octen-1-ol can be synthesized through various methods. One common synthetic route involves the hydroboration-oxidation of 1-octyne. The reaction typically proceeds as follows:
- Hydroboration: 1-octyne reacts with diborane (B2H6) in tetrahydrofuran (THF) to form an organoborane intermediate.
- Oxidation: The organoborane intermediate is then oxidized with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods: In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often stabilized with α-tocopherol to prevent oxidation during storage .
Chemical Reactions Analysis
Types of Reactions: cis-5-Octen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cis-5-Octenal or further to cis-5-Octenoic acid.
Reduction: Reduction of this compound can yield octanol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or acids (e.g., hydrochloric acid) are employed.
Major Products:
Oxidation: cis-5-Octenal, cis-5-Octenoic acid.
Reduction: Octanol.
Substitution: Various halogenated or acylated derivatives.
Scientific Research Applications
cis-5-Octen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of cis-5-Octen-1-ol involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic odor. Additionally, its potential antimicrobial activity may involve disruption of microbial cell membranes .
Comparison with Similar Compounds
cis-3-Hexen-1-ol: Known for its grassy odor, used in fragrances and flavors.
1-Octen-3-ol: Has a mushroom-like odor, used in flavoring and as an attractant for insects.
cis-6-Nonen-1-ol: Similar structure with a longer carbon chain, used in fragrances.
Uniqueness: cis-5-Octen-1-ol is unique due to its specific odor profile, which combines watermelon and citrus notes. This makes it particularly valuable in the fragrance and flavor industry for creating unique scent and flavor combinations .
Properties
CAS No. |
64275-73-6 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
oct-5-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
VDHRTASWKDTLER-UHFFFAOYSA-N |
SMILES |
CCC=CCCCCO |
Isomeric SMILES |
CC/C=C/CCCCO |
Canonical SMILES |
CCC=CCCCCO |
density |
0.840-0.860 (20°) |
Key on ui other cas no. |
90200-83-2 64275-73-6 |
physical_description |
colourless liquid |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the infrared absorption at 6110 cm-1 observed for cis-5-Octen-1-ol?
A1: The research by Mori et al. utilized Fourier transform near-infrared spectroscopy (FT-NIR) to study the crosslinking reaction of liquid carboxylated poly(acrylonitrile-co-butadiene) with dicumyl peroxide. During their investigation, they examined various compounds containing different butadiene units. They found that only the pendant vinyl group of the 1,2-butadiene unit exhibited an absorption at 6110 cm-1. This specific absorption was observed for this compound, confirming the presence of a pendant vinyl group in its structure. This finding highlights the utility of FT-NIR in identifying and monitoring specific functional groups, such as the pendant vinyl group in complex reaction mixtures.
Q2: Is there any information available regarding the safety of this compound?
A2: While the provided research articles primarily focus on the chemical characterization and reaction mechanisms involving this compound, one of the articles mentions a safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) . This suggests that further information regarding the safety profile, potential hazards, and recommended handling procedures for this compound might be available through the RIFM or other relevant safety databases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B1583657.png)
